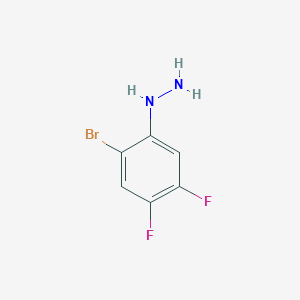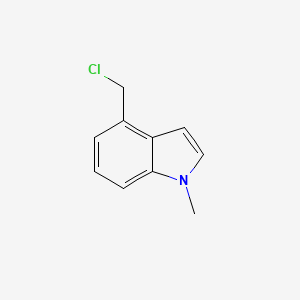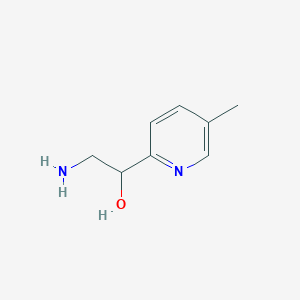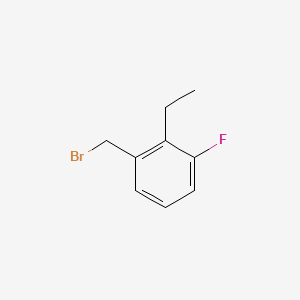
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromine atom, an oxan-2-yl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Oxan-2-yl Group: This step involves the formation of an ether linkage, which can be accomplished through nucleophilic substitution reactions.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura cross-coupling using boronic acids.
Major Products Formed
Oxidation: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
作用機序
The mechanism of action of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C8H10BrN3O2 |
|---|---|
分子量 |
260.09 g/mol |
IUPAC名 |
5-bromo-2-(oxan-2-yl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C8H10BrN3O2/c9-8-6(5-13)10-12(11-8)7-3-1-2-4-14-7/h5,7H,1-4H2 |
InChIキー |
UCMNMZUEHROCGI-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2N=C(C(=N2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


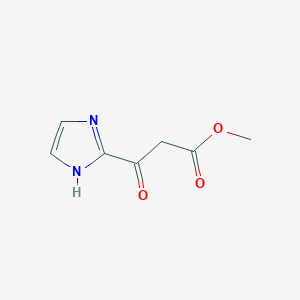

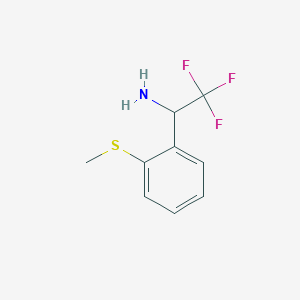

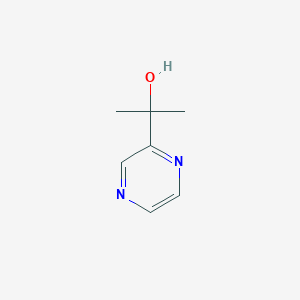

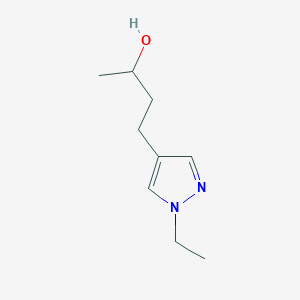
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
